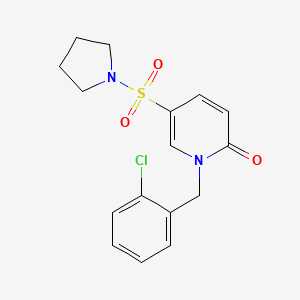
1-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
Descripción
1-(2-Chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a pyridin-2(1H)-one derivative featuring a 2-chlorobenzyl group at the N1 position and a pyrrolidin-1-ylsulfonyl moiety at the C5 position.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c17-15-6-2-1-5-13(15)11-18-12-14(7-8-16(18)20)23(21,22)19-9-3-4-10-19/h1-2,5-8,12H,3-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAJGBRSMJAFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data in a structured manner.
The compound has the following chemical properties:
- Molecular Formula : C16H17ClN2O3S
- Molecular Weight : 352.8 g/mol
- CAS Number : 1251577-95-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The sulfonamide group is known for its low toxicity and significant biological activity, making it a favorable structure in medicinal chemistry.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole-containing compounds, including derivatives similar to this compound. For instance, compounds with similar structures have shown remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Pyrrole derivative A | 0.125 | MSSA |
| Pyrrole derivative B | 0.13–0.255 | MRSA |
Note: Exact MIC values for the target compound are currently under investigation.
Anticancer Activity
The anticancer properties of related pyrrole derivatives have been documented, showing promising results against various cancer cell lines. For example, compounds featuring a pyrrole structure have demonstrated IC50 values indicating effective inhibition of cancer cell proliferation.
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Pyrrole derivative C | 5 | Mycobacterium tuberculosis |
| Pyrrole derivative D | 4.98 | Plasmodium falciparum |
Study 1: Antibacterial Evaluation
In a study evaluating the antibacterial activity of various pyrrole derivatives, compounds structurally similar to this compound were tested against several bacterial strains. The results indicated that modifications to the benzyl group significantly influenced antibacterial potency.
Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer effects of pyrrole-based compounds, revealing that certain substitutions on the pyrrole ring enhanced cytotoxicity against specific cancer cell lines. The study concluded that further exploration into structural modifications could yield more potent anticancer agents.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Pyridin-2(1H)-one derivatives are explored for diverse therapeutic applications, including kinase inhibition, anti-fibrosis, and neurological disorders. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyridin-2(1H)-one Derivatives
Therapeutic Implications
- Kinase Inhibition: Derivatives with hydroxy-methoxybenzoyl () or sulfonyl groups () show kinase inhibitory activity, suggesting the target compound could be optimized for similar targets .
- Anti-Fibrosis/Anti-HIV: and highlight fluorinated benzyl and nitro-phenyl derivatives for anti-HIV and anti-fibrosis applications, though the target compound’s chlorine substituent may offer distinct advantages in toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


